Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride
Overview
Description
“Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride” is a complex organic compound. Based on its name, it likely contains a benzoate ester group, a methoxy group, and a piperidine ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, the synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl) benzamides have been reported . Another method involves the catalytic protodeboronation of pinacol boronic esters .Scientific Research Applications
Synthesis and Intermediate Applications
Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride serves as a crucial intermediate in the synthesis of complex molecules, such as vandetanib, a well-known cancer treatment drug. A detailed study by Zhuang Wei and colleagues outlines the optimized synthesis process, highlighting its significance in pharmaceutical manufacturing. The process involves the protection of 4-piperidinecarboxylate, reduction, and subsequent reactions to yield the title compound with a 70.6% total product yield. The structure of this compound was confirmed through NMR spectroscopy, emphasizing its critical role in medicinal chemistry (Zhuang Wei et al., 2010).
Radiolabeling for Imaging Studies
Another significant application of this compound derivatives is in the field of positron emission tomography (PET) imaging. M. Matarrese and colleagues synthesized and evaluated 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate (SB-235753) as a putative radioligand for dopamine D4 receptors, although it was concluded not to be suitable for PET studies of these receptors. This research demonstrates the compound's potential use in developing diagnostic tools for neurological conditions (M. Matarrese et al., 2000).
Chemical Decomposition and Reaction Studies
Research by R. J. Crawford and R. Raap explored the chemical behavior of methyl benzoate (p-tolylsulfonyl)hydrazone, demonstrating its decomposition in protic solvents to yield mixed acetals, highlighting the intricate chemical reactions that this compound and its derivatives can undergo. Such studies provide valuable insights into the compound's reactivity and potential applications in synthetic organic chemistry (R. J. Crawford & R. Raap, 1965).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing biochemical pathways .
Mode of Action
It’s known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, and influencing the activity of the target .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause various cellular and molecular changes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of Methyl 3-methoxy-4-(piperidin-4-ylmethoxy)-benzoate hydrochloride .
Properties
IUPAC Name |
methyl 3-methoxy-4-(piperidin-4-ylmethoxy)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4.ClH/c1-18-14-9-12(15(17)19-2)3-4-13(14)20-10-11-5-7-16-8-6-11;/h3-4,9,11,16H,5-8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCRCAZFDRHEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261079-73-5 | |
Record name | Benzoic acid, 3-methoxy-4-(4-piperidinylmethoxy)-, methyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261079-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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